N-cycloheptyl-N'-(2,3-dimethylphenyl)oxamide
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Description
N-cycloheptyl-N'-(2,3-dimethylphenyl)oxamide, also known as DCDHF-DA, is a fluorescent dye that is commonly used in scientific research. This compound has gained popularity due to its ability to detect reactive oxygen species (ROS) in living cells. In
Scientific Research Applications
Synthesis and Structural Insights
N-cycloheptyl-N'-(2,3-dimethylphenyl)oxamide and its derivatives have been explored in various synthetic and structural studies, contributing significantly to the field of coordination chemistry and molecular assembly. For instance, the synthesis of novel coordination polymers and their crystal structures offer insights into the design of materials with specific magnetic and structural properties. An example includes the development of heterometallic supramolecular coordination polymers with unique three-dimensional structures, demonstrating the potential of oxamide derivatives in constructing advanced materials (Zang et al., 2003). Additionally, studies on N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have provided valuable information on their crystal structures and potential applications in materials science (Özer et al., 2009).
Catalysis and Selective Reactions
In the realm of catalysis, derivatives of this compound have been investigated for their roles in facilitating selective chemical reactions. For example, the development of catalysts that promote the selective formation of cyclohexanone from phenol under mild conditions highlights the potential of these compounds in industrial applications (Wang et al., 2011). Such findings are critical for advancing sustainable chemical processes.
Medicinal Chemistry and Biological Applications
In medicinal chemistry, the antimicrobial properties and potential therapeutic applications of this compound derivatives have been explored. Research on the synthesis of thiosemicarbazone derivatives from xanthene-based compounds and their antimicrobial activities showcases the relevance of these compounds in developing new antibacterial agents (Hameed et al., 2015). Furthermore, studies on bimetallic complexes constructed from asymmetrical N,N'-bis(substituted)-oxamide have examined their cytotoxicities, revealing potential avenues for cancer therapy (Li et al., 2012).
Advanced Materials and Functional Properties
The investigation of electrochromic and electrofluorescent properties of polyamides containing bis(diphenylamino)-fluorene moieties underscores the potential of this compound derivatives in the development of advanced functional materials. Such studies highlight the role of these compounds in creating materials with reversible electrochromic characteristics and high fluorescence quantum yield, applicable in optoelectronic devices and sensors (Sun et al., 2016).
properties
IUPAC Name |
N-cycloheptyl-N'-(2,3-dimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12-8-7-11-15(13(12)2)19-17(21)16(20)18-14-9-5-3-4-6-10-14/h7-8,11,14H,3-6,9-10H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFDWLSPEXATQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NC2CCCCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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